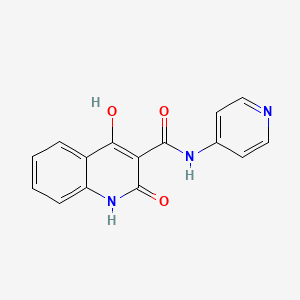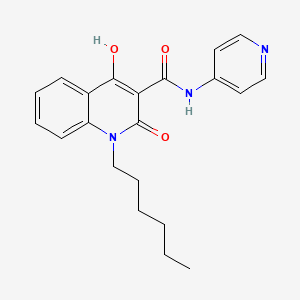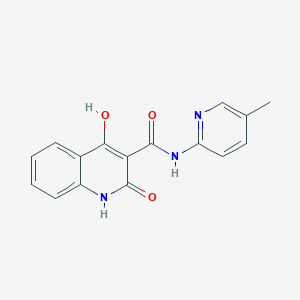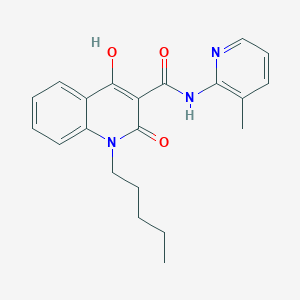
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has attracted attention in the scientific community due to its potential as a therapeutic agent. FQ has been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to inhibit bacterial DNA gyrase, which is essential for DNA replication, leading to bacterial cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit fungal and viral enzymes, leading to their inactivation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis, leading to cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit bacterial DNA replication, leading to bacterial cell death. In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit fungal and viral enzymes, leading to their inactivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various biological targets. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one of the limitations of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its toxicity. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit toxicity in some animal studies, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the optimization of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide synthesis methods to improve yield and reduce toxicity. Another area of research could be the development of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved biological activity and reduced toxicity. Furthermore, the potential use of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for the treatment of various diseases could be explored further. Finally, the mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further elucidated to better understand its biological activity.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, acetic anhydride, and 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with a base to yield N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis method of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a relatively straightforward process and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to possess antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have antifungal and antiviral activity.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


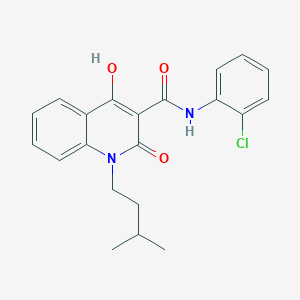
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

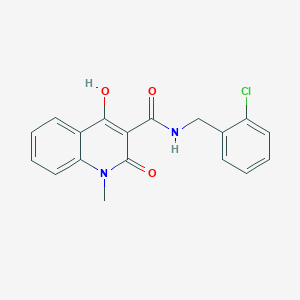
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
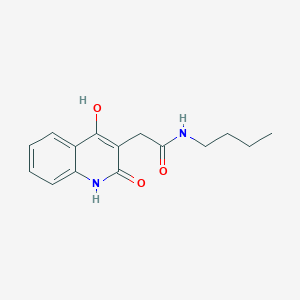
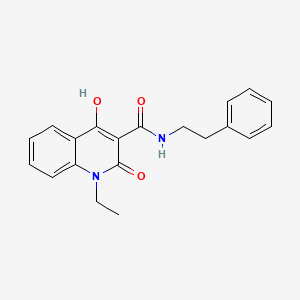
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)
